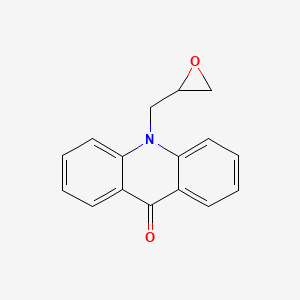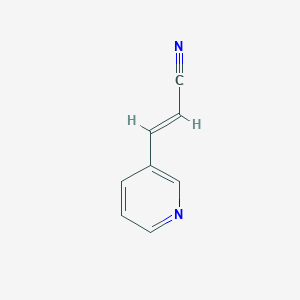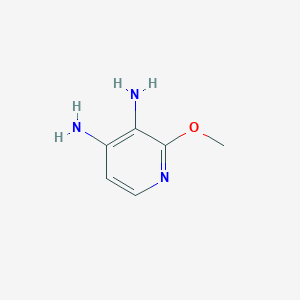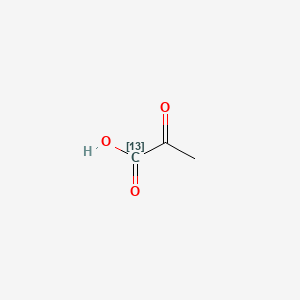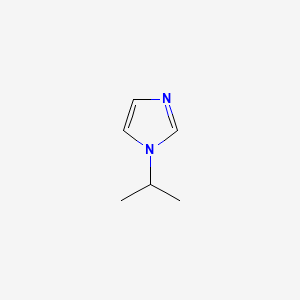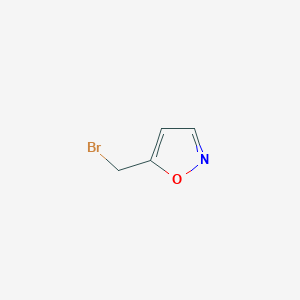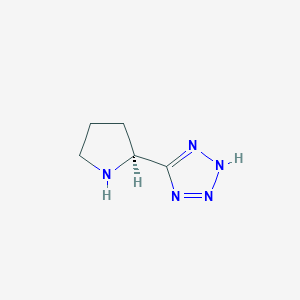
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Descripción general
Descripción
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is a chiral heterocyclic compound that features a tetrazole ring fused with a pyrrolidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Aplicaciones Científicas De Investigación
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Medicinal chemists can explore the pharmacophore space efficiently due to the sp3-hybridization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of (S)-pyrrolidine-2-carboxylic acid with sodium azide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles such as amines or thiols replace one of the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities.
Comparación Con Compuestos Similares
(S)-Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents, such as 5-phenyl-1H-tetrazole.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups, such as (S)-pyrrolidine-2-methanol.
Uniqueness: this compound is unique due to its combination of a chiral pyrrolidine ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460774 | |
| Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33878-70-5 | |
| Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole an effective organocatalyst for aldol reactions?
A: this compound demonstrates superior enantioselectivity in catalyzing aldol reactions compared to other organocatalysts like (S)-proline. This enhanced selectivity likely stems from the tetrazole ring's ability to form stronger hydrogen bonds with substrates, influencing the transition state and favoring the formation of one enantiomer over the other. [] For instance, this compound successfully catalyzed the reaction between acetone and various aldehydes with high enantioselectivity. []
Q2: Is there a specific reaction where this compound displays particularly high efficiency?
A: Research highlights the efficacy of this compound in the asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. [] This reaction, carried out in dichloroethane at 40°C, yields (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones with high enantiomeric excess (up to 90% ee). [] This demonstrates the catalyst's potential for synthesizing chiral trifluoromethylated compounds, valuable building blocks in medicinal chemistry.
Q3: What are the practical implications of using this compound as a catalyst in organic synthesis?
A3: The use of this compound as an organocatalyst offers several practical advantages:
- High enantioselectivity: It facilitates the synthesis of chiral molecules with high enantiomeric purity, crucial in pharmaceutical and agrochemical industries. [, ]
- Mild reaction conditions: The catalyst operates effectively under relatively mild conditions, reducing the need for harsh reagents or high temperatures. []
Q4: Are there established synthetic routes for this compound?
A: Yes, efficient synthetic pathways for this compound have been developed. One approach utilizes readily available Cbz-L-proline as a starting material. The synthesis involves a series of steps including amide formation, dehydration, cyclization, and deprotection to yield the desired product. [, ] The final product can be purified via recrystallization and its structure confirmed using spectroscopic techniques like 1H NMR and 13C NMR. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)


![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)


